molecular formula C20H20FNO5S B281243 Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281243
M. Wt: 405.4 g/mol
InChI Key: HMQFTWYFGJNXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. The compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the immune system and reducing inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells, reduces inflammation, and exhibits antibacterial and antifungal activity. In vivo studies have shown that the compound reduces pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its high purity and high yield. The synthesis method has been optimized to produce a compound that is suitable for a wide range of experiments. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and pain. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future studies could focus on optimizing the synthesis method to produce higher yields and purities of the compound. Finally, the compound could be tested for its activity against other diseases, such as bacterial and fungal infections.
Conclusion:
In conclusion, Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a promising compound with potential applications in medicinal chemistry. Its synthesis method has been optimized to produce high purity and high yield, and it has shown activity against cancer cells, inflammation, and pain. However, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with butyl chloroformate to form butyl 2-methyl-1-benzofuran-3-carboxylate. The resulting compound is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to obtain Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in inhibiting the growth of cancer cells, particularly prostate cancer cells. It has also exhibited anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has shown activity against bacterial and fungal infections.

properties

Molecular Formula

C20H20FNO5S

Molecular Weight

405.4 g/mol

IUPAC Name

butyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H20FNO5S/c1-3-4-11-26-20(23)19-13(2)27-18-10-7-15(12-17(18)19)22-28(24,25)16-8-5-14(21)6-9-16/h5-10,12,22H,3-4,11H2,1-2H3

InChI Key

HMQFTWYFGJNXGT-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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